molecular formula C7H6N2O B8676151 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B8676151
M. Wt: 134.14 g/mol
InChI Key: VRNQUDGHHKWMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to an isoxazole moiety, with a nitrile group attached to the cyclopropane ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Compounds containing isoxazole rings are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitrile group or the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclopropane ring are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its diverse biological activities. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects .

Comparison with Similar Compounds

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a cyclopropane ring and a nitrile group, potentially leading to unique biological activities and applications .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H6N2O/c8-5-7(2-3-7)6-1-4-10-9-6/h1,4H,2-3H2

InChI Key

VRNQUDGHHKWMPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NOC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (136 mg, 5.39 mmol) in N,N-dimethylformamide (5 mL) was added a solution of 2-(isoxazol-3-yl)acetonitrile (233 mg, 2.16 mmol) in N,N-dimethylformamide (2.5 mL) at 0° C. After the addition, the mixture was warmed to room temperature and stirred for 1 h. The mixture was cooled to 0° C. and 1,2-dibromoethane (0.3 mL, 3.48 mmol) was added. The reaction mixture was stirred at 0° C. for 4 h. Water was added to the mixture. The mixture was extracted with ethyl acetate (3×). The combined organics were washed with water, washed with aqueous hydrochloric acid (1N), washed with aqueous sodium bicarbonate and brine. The organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved with dichloromethane and washed with aqueous lithium chloride solution (10%). The organics were dried over sodium sulfate, filtered and concentrated under reduced pressure and dried under a stream of nitrogen to afford 1-(isoxazol-3-yl)cyclopropanecarbonitrile (243 mg). 1H NMR (500 MHz, CDCl3) δ 1.71-1.76 (m, 2H), 1.79-1.83 (m, 2H), 6.51 (s, 1H), 8.40 (s, 1H). The material was used without further purification.
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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